molecular formula C15H15N3O3S2 B2597919 3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893368-64-4

3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2597919
CAS RN: 893368-64-4
M. Wt: 349.42
InChI Key: OZZJLELWWNHSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple rings and functional groups . The exact structure would depend on the specific substituents and their positions on the rings.


Chemical Reactions Analysis

The chemical reactions of these compounds can be quite diverse, depending on the specific substituents and their positions. For example, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored .

Scientific Research Applications

Antioxidant Capacity and Biological Effects

Compounds related to the given chemical structure have been explored for their antioxidant properties and potential health benefits. For example, the ABTS/PP Decolorization Assay has been utilized to elucidate the antioxidant capacity of similar compounds, highlighting the diverse reaction pathways and the formation of specific adducts that contribute to their total antioxidant capacity. These findings underline the importance of understanding the specific reactions and the potential health implications of antioxidant compounds in scientific research (Ilyasov et al., 2020).

Environmental and Health Monitoring

Compounds with similar structures have been utilized as biomarkers for monitoring environmental exposure and health effects. For instance, the detection of human urinary carcinogen metabolites provides a practical approach for obtaining crucial information about tobacco exposure and cancer risk. This research illustrates the utility of similar compounds in evaluating carcinogen metabolism in humans and delineating exposed versus non-exposed individuals, emphasizing their role in public health research (Hecht, 2002).

Synthetic Methodologies and Catalysis

Research on synthetic methodologies and the use of hybrid catalysts has shown significant advancements in the synthesis of pyranopyrimidine scaffolds, which share structural similarities with the compound of interest. These studies have focused on one-pot multicomponent reactions employing diverse catalysts, including organocatalysts and nanocatalysts, highlighting the synthetic versatility and potential pharmaceutical applications of such compounds (Parmar et al., 2023).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of structurally related compounds, such as disulfiram and its metabolites, provides insight into their biological effects and therapeutic potential. This research emphasizes the importance of metabolic pathways, enzyme interactions, and the pharmacokinetic profiles of compounds with complex structures, guiding their therapeutic use and highlighting the need for personalized dosing regimens (Johansson, 1992).

Mechanism of Action

The mechanism of action of these compounds can vary widely, depending on their specific structure and the biological system they interact with. Some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

properties

IUPAC Name

3-ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-2-17-14(19)13-12(7-8-22-13)16-15(17)23-9-10-3-5-11(6-4-10)18(20)21/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZJLELWWNHSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.